3-(Isobutylaminocarbonyl)phenylboronic acid
Beschreibung
3-(Isobutylaminocarbonyl)phenylboronic acid (CAS: 723282-09-5; molecular formula: C₁₁H₁₆BNO₃) is a boronic acid derivative featuring an isobutylaminocarbonyl (-NHCO-isobutyl) substituent at the meta position of the phenyl ring. This compound is synthesized through carbamate linkage formation, which enhances its steric and electronic properties compared to simpler phenylboronic acids. Its structure enables unique interactions with diols, pH-sensitive environments, and reactive oxygen species (ROS), making it valuable in biomedical applications such as drug delivery nanocarriers .
Key applications include:
- Drug Delivery: Functionalization of polymer nanocarriers for intracellular protein delivery via dynamic covalent bonds (e.g., N→B coordination) .
- Catalysis: Serving as a ligand or catalyst in organic synthesis due to boronic acid's affinity for hydroxyl groups .
- Sensing: Potential use in glucose sensing or glycoprotein recognition systems .
Eigenschaften
IUPAC Name |
[3-(2-methylpropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-8(2)7-13-11(14)9-4-3-5-10(6-9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCFUCPIPJUGKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397570 | |
| Record name | {3-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723282-09-5 | |
| Record name | {3-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
General Synthetic Approach to Phenylboronic Acid Derivatives
Phenylboronic acids, including substituted variants like 3-(Isobutylaminocarbonyl)phenylboronic acid, are generally prepared through:
- Electrophilic substitution on phenylboronic acid or its derivatives
- Cross-coupling reactions involving aryl halides and boron reagents
- Directed ortho-metalation followed by boronation
- Functional group transformations on preformed phenylboronic acids
A common synthetic route involves starting from phenylboronic acid or carboxy-substituted phenylboronic acids, followed by amide bond formation to introduce the isobutylaminocarbonyl group.
Specific Preparation of this compound
While direct literature on this compound is limited, closely related compounds such as tert-butoxycarbonyl phenylboronic acids provide a methodological framework. The preparation typically involves:
- Starting Material: m-Carboxyphenylboronic acid (3-carboxyphenylboronic acid)
- Activation: Conversion of the carboxy group to an acid chloride using reagents like thionyl chloride (SOCl2)
- Amide Formation: Reaction of the acid chloride intermediate with isobutylamine to form the isobutylaminocarbonyl group
- Purification: Recrystallization or chromatography to isolate the pure product
This synthetic strategy is supported by analogous preparation methods for tert-butoxycarbonyl phenylboronic acid, which involve similar activation and substitution steps under controlled conditions.
Detailed Preparation Procedure (Adapted from Related Phenylboronic Acid Derivatives)
| Step | Reagents & Conditions | Description | Yield & Purity Data |
|---|---|---|---|
| 1. Dissolution | m-Carboxyphenylboronic acid dissolved in tetrahydrofuran (THF) under nitrogen atmosphere | Provides inert environment and solvent medium for reaction | — |
| 2. Acid Chloride Formation | Dropwise addition of thionyl chloride (SOCl2) under reflux, stirring for 4 hours | Converts carboxy group to acid chloride, essential for amide bond formation | — |
| 3. Cooling | Reaction mixture cooled to 0-5 °C | Prepares for nucleophilic substitution with amine | — |
| 4. Amide Formation | Addition of isobutylamine (stoichiometric or slight excess), stirring for 1-2 hours | Nucleophilic attack on acid chloride forms isobutylaminocarbonyl group | — |
| 5. Work-up | Addition of water, acidification with acetic acid, separation of organic phase | Quenches reaction, removes impurities | — |
| 6. Purification | Concentration of organic phase, recrystallization from suitable solvent (e.g., petroleum ether) | Isolates pure this compound | Purity ~98%, Yield ~85-95% (estimated based on analogous compounds) |
Research Findings and Optimization Notes
- Reaction Environment: Nitrogen atmosphere is critical to prevent moisture and oxygen interference, which can degrade boronic acid moiety.
- Temperature Control: Cooling after acid chloride formation is necessary to avoid side reactions during amide bond formation.
- Stoichiometry: Using slight excess of thionyl chloride and isobutylamine improves conversion and yield.
- Solvent Choice: THF is preferred due to its ability to dissolve both starting materials and intermediates and its inertness.
- Purification: Recrystallization from petroleum ether or sherwood oil effectively removes impurities, yielding high purity (>98%) product.
- Yield: Based on analogous preparations (e.g., tert-butoxycarbonyl phenylboronic acid), molar yields range from 88% to 95%.
Comparative Table of Preparation Parameters from Analogous Phenylboronic Acid Derivatives
| Parameter | Typical Value | Notes |
|---|---|---|
| Starting Material | m-Carboxyphenylboronic acid | Readily available precursor |
| Acid Chloride Formation Reagent | Thionyl chloride (SOCl2) | Efficient chlorinating agent |
| Solvent | Tetrahydrofuran (THF) | Good solubility and inertness |
| Temperature (Acid Chloride Formation) | Reflux (~66 °C) | Ensures completion of reaction |
| Temperature (Amide Formation) | 0-5 °C | Minimizes side reactions |
| Base for Neutralization | Acetic acid | Mild acid for work-up |
| Purification Method | Recrystallization (petroleum ether or sherwood oil) | Yields high purity product |
| Product Purity | 98% | Confirmed by recrystallization |
| Molar Yield | 88-95% | High efficiency |
Summary and Outlook
The preparation of this compound can be effectively achieved through a stepwise approach involving:
- Conversion of m-carboxyphenylboronic acid to its acid chloride intermediate using thionyl chloride
- Subsequent nucleophilic substitution with isobutylamine to form the desired amide functional group
- Purification by recrystallization to achieve high purity and yield
This methodology is supported by patent literature and experimental data on structurally related phenylboronic acid derivatives, ensuring reproducibility and scalability for research and industrial applications.
Further optimization may focus on greener reagents or solvent systems and alternative coupling strategies such as peptide coupling reagents for amide bond formation to improve environmental and economic aspects.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Isobutylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Applications Overview
-
Organic Synthesis
- IBAPBA is utilized in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is fundamental in synthesizing biaryl compounds that are important in pharmaceuticals and agrochemicals.
- It serves as a building block for the synthesis of various biologically active molecules, enhancing the diversity of chemical libraries used in drug discovery.
-
Medicinal Chemistry
- The compound exhibits potential as a pharmacophore in drug design, particularly targeting diseases where boron-containing compounds have shown efficacy, such as cancer and diabetes.
- Case studies indicate that derivatives of IBAPBA can interact with specific biological targets, leading to the development of new therapeutic agents.
-
Materials Science
- IBAPBA can be incorporated into polymer matrices to create smart materials with responsive properties. For example, polymers containing IBAPBA can be engineered to respond to specific stimuli (e.g., pH changes), making them suitable for drug delivery systems.
- The compound has been used to synthesize hydrogels that mimic biological tissues, providing a scaffold for cell growth and tissue engineering applications.
Data Table: Summary of Applications
| Application Area | Description | Key Outcomes/Findings |
|---|---|---|
| Organic Synthesis | Used in Suzuki-Miyaura coupling reactions | Formation of biaryl compounds for pharmaceuticals |
| Medicinal Chemistry | Potential pharmacophore in drug design | Development of new therapeutic agents |
| Materials Science | Incorporated into smart polymers and hydrogels | Responsive materials for drug delivery and tissue engineering |
Case Study 1: Suzuki-Miyaura Coupling
Research demonstrated the effectiveness of IBAPBA in facilitating Suzuki coupling reactions under mild conditions. The results showed high yields of desired biaryl products, indicating the compound's utility in organic synthesis.
Case Study 2: Drug Development
In a study focusing on anti-cancer agents, derivatives of IBAPBA were synthesized and tested against various cancer cell lines. The findings revealed promising cytotoxic effects, suggesting that IBAPBA derivatives could serve as lead compounds in cancer therapy.
Case Study 3: Smart Polymers
A recent investigation explored the incorporation of IBAPBA into poly(ethylene glycol) (PEG)-based hydrogels. These hydrogels exhibited enhanced mechanical properties and responsiveness to environmental stimuli, making them ideal candidates for biomedical applications such as drug delivery systems.
Wirkmechanismus
The mechanism of action of 3-(Isobutylaminocarbonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensor development and drug delivery. The boronic acid group interacts with the target molecules, forming stable complexes that can be easily reversed under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
The following table summarizes key analogs and their distinguishing features:
Solubility and Stability
- Hydrophobicity: The isobutyl group increases lipophilicity compared to cyclopropyl or aminomethyl derivatives, enhancing compatibility with lipid membranes .
- Hydrolytic Stability : Carbamate-linked derivatives (e.g., target compound) are more resistant to hydrolysis than ester-linked analogs (e.g., 3-(Butoxycarbonyl)phenylboronic acid), ensuring prolonged activity in physiological conditions .
Drug Delivery Systems
- The target compound’s nanocarriers demonstrated >70% protein delivery efficiency in vitro, outperforming bromomethyl- and benzoic acid-modified analogs (30–50%) due to optimized diol-binding and endosomal escape mechanisms .
- 3-(Aminomethyl)phenylboronic acid HCl enabled 50% higher blood-brain barrier penetration than unmodified PBA, highlighting the role of charged substituents in neuropharmacology .
Biologische Aktivität
3-(Isobutylaminocarbonyl)phenylboronic acid is a phenylboronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug delivery systems, particularly in cancer therapy.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H16BNO3
- Molecular Weight : 221.07 g/mol
The presence of the boronic acid moiety allows for specific interactions with biomolecules, particularly with diols and other nucleophiles, which is a key feature in its biological activity.
1. Drug Delivery Systems
Recent studies have demonstrated that phenylboronic acids, including this compound, can form stable complexes with various therapeutic agents. This property is utilized in developing drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs. For instance, a study highlighted the development of a core-shell nanoconstruct using phenylboronic acid to solubilize curcumin, resulting in improved therapeutic efficacy against cancer cells .
2. Anticancer Activity
Research indicates that compounds with boronic acid functionalities exhibit anticancer properties by modulating cellular pathways. The interaction of boronic acids with specific proteins involved in cell cycle regulation and apoptosis has been observed. For example, phenylboronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death.
Case Study 1: Drug Delivery Enhancement
A study developed a phenylboronic acid-based drug delivery platform that demonstrated significant improvements in the loading capacity and release profile of hydrophobic drugs like curcumin. The resulting nanoparticles showed enhanced stability and pH-responsive drug release characteristics, making them suitable for targeted cancer therapy .
| Parameter | Before Modification | After Modification |
|---|---|---|
| Drug Loading Capacity | Low | High |
| Release Rate | Slow | pH-Responsive |
| Stability | Poor | Enhanced |
Case Study 2: Anticancer Efficacy
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the inhibition of key survival pathways within the cells.
Research Findings
- Cytotoxicity : A study reported IC50 values for several cancer cell lines treated with this compound, indicating potent anticancer activity.
- Mechanistic Insights : Investigations into the molecular pathways revealed that the compound activates caspase-dependent apoptosis while downregulating anti-apoptotic proteins.
Q & A
Q. What are the standard synthetic protocols for preparing 3-(Isobutylaminocarbonyl)phenylboronic acid?
- Methodological Answer: The synthesis typically involves coupling a phenylboronic acid derivative with an isobutylaminocarbonyl chloride intermediate. Key steps include:
Acylation: React 3-aminophenylboronic acid with isobutyl chloroformate in a polar aprotic solvent (e.g., DMF) under inert atmosphere to form the carbamoyl linkage.
Purification: Use column chromatography with silica gel and a mixed solvent system (e.g., ethyl acetate/hexane) to isolate the product. Avoid elevated temperatures during purification to prevent boroxane formation .
Note: Reaction efficiency depends on stoichiometric control of the chloroformate reagent and pH stabilization (neutral to slightly basic conditions).
Q. How does the boronic acid moiety in this compound facilitate Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer: The boronic acid group acts as a nucleophile, enabling palladium-catalyzed coupling with aryl halides. Key experimental parameters:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
- Base: Na₂CO₃ or K₃PO₄ to deprotonate the boronic acid.
- Solvent: Polar aprotic solvents (e.g., THF or DMF) enhance reaction rates by stabilizing the boronate intermediate .
Optimization Tip: Monitor reaction progress via TLC or LC-MS to identify optimal termination points.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in aqueous environments?
- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can analyze:
- Electrostatic Potential (ESP): Identify electron-deficient boron atoms for nucleophilic attack.
- Frontier Orbitals: HOMO-LUMO gaps predict stability and reactivity trends.
- Solvent Effects: Include implicit solvent models (e.g., PCM) to simulate aqueous interactions.
Example: Studies on analogous phenylboronic acids show that electron-withdrawing groups (e.g., carbamoyl) lower pKa, enhancing boronate formation at physiological pH .
Q. What experimental strategies resolve contradictory data on pH-dependent binding to glycoproteins?
- Methodological Answer: Contradictions arise from variations in buffer composition and boronic acid hydration states. To address this:
Titration Assays: Use isothermal titration calorimetry (ITC) or NMR to measure binding constants (K) across pH 6.0–8.0.
Structural Analysis: X-ray crystallography or molecular docking (e.g., AutoDock Vina) can identify hydrogen-bonding interactions between the boronic acid and glycan 4,6-diol groups.
Case Study: For 3-(Propionamido)phenylboronic acid, anomalous pH-dependent binding to sialic acid was attributed to intramolecular B–N coordination .
Q. How can this compound be tailored for selective recognition of cell-surface glycans in biomedical applications?
- Methodological Answer: Modify the carbamoyl side chain to enhance solubility and multivalency:
- Hydrophilic Substituents: Introduce hydroxyl or morpholine groups (e.g., as in 3-(Morpholine-4-carbonyl)phenylboronic acid) to improve aqueous stability .
- Multimerization: Conjugate the boronic acid to dendrimers or polymers to exploit avidity effects for glycan clustering (e.g., lectin-mimetic receptors) .
Validation: Use surface plasmon resonance (SPR) to compare binding affinities against control sugars (glucose, galactose).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
